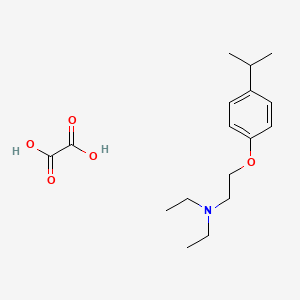![molecular formula C12H14N4O3 B4927670 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol, also known as AQAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AQAP is a derivative of quinoline, a heterocyclic aromatic compound that is commonly used in the synthesis of drugs and other bioactive compounds.
Mecanismo De Acción
The exact mechanism of action of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol is not fully understood, but it is believed to interact with certain receptors and enzymes in the body, leading to changes in cellular signaling pathways and gene expression. Studies have shown that 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can inhibit the growth and proliferation of cancer cells, suppress inflammation, and modulate immune function. Additionally, 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been shown to have antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol is its versatility in scientific research. It can be easily synthesized in the lab and has a range of potential applications in various fields. However, like many chemical compounds, 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol also has certain limitations. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol. One area of focus is the development of new drugs and therapies based on its chemical structure and properties. Additionally, further research is needed to fully elucidate its mechanism of action and to explore its potential applications in various fields of scientific research, including cancer biology, immunology, and neurobiology. Finally, studies are needed to determine the safety and efficacy of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol in vivo, with the ultimate goal of translating its potential applications into clinical practice.
Métodos De Síntesis
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can be synthesized through a multi-step process involving the reaction of 8-nitroquinoline with ethyl chloroacetate, followed by reduction with sodium borohydride and subsequent reaction with 2-amino-1-propanol. The final product is obtained through purification and isolation using column chromatography.
Aplicaciones Científicas De Investigación
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies.
Propiedades
IUPAC Name |
1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-6-8(17)7-15-10-3-4-11(16(18)19)9-2-1-5-14-12(9)10/h1-5,8,15,17H,6-7,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZPCTWLFNYBND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)NCC(CN)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2-phenyl-5-[2-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927595.png)
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)


![4-methoxybenzyl 4-[4-(acetyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4927617.png)

![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4927637.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![1-(2-methoxyphenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B4927659.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![5-(2-furyl)-N-(3-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927669.png)